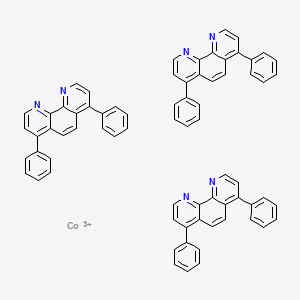
Guangsangon K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guangsangon K is a member of the class of polyphenols consisting of a methylcyclohexene ring attached to a 2,4-dihydroxyphenyl, 2,4-dihydroxybenzoyl and dihydroflavonol moieties at positions 5'', 4'' and 3'' respectively. Regarded biogenetically as a Diels-Alder adduct, it is isolated from the stem barks of Morus macroura and exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is a member of dihydroflavonols, a polyphenol, an aromatic ketone and a secondary alpha-hydroxy ketone.
Applications De Recherche Scientifique
Anticancer Effects
Guangsangon E (GSE), a related compound to Guangsangon K, has demonstrated significant potential in the treatment of cancer. For instance, a study found that GSE induces autophagy and apoptosis in lung and nasopharyngeal cancer cells, inhibiting cell proliferation and enhancing lysosomal activity (Shu et al., 2020)(Shu et al., 2020). Another study indicated that GSE triggers mitochondrial dysfunction and mitophagy in triple-negative breast cancer cells, leading to non-apoptotic cell death, and significantly reducing tumor size in animal models (Shen et al., 2022)(Shen et al., 2022).
Anti-oxidant and Anti-inflammatory Properties
Guangsangons F-J, which include compounds similar to Guangsangon K, exhibit potent antioxidant and moderate anti-inflammatory activities (Dai et al., 2004)(Dai et al., 2004). Another study on Morus macroura, which produces these compounds, found that guangsangons K-N showed good antioxidant activity in vitro (Dai et al., 2004)(Dai et al., 2004).
General Scientific Research Considerations
While the direct research on Guangsangon K is limited, there are broader scientific research considerations in related fields, such as the importance of innovation and development in agricultural research management (Juan et al., 2009)(Juan et al., 2009) and the transformation of scientific research results in universities for economic development (Hui, 2012)(Hui, 2012). These considerations highlight the ecosystem within which research on compounds like Guangsangon K takes place.
Propriétés
Nom du produit |
Guangsangon K |
|---|---|
Formule moléculaire |
C35H30O11 |
Poids moléculaire |
626.6 g/mol |
Nom IUPAC |
(2R,3R)-2-[3-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C35H30O11/c1-15-10-23(19-5-2-16(36)12-26(19)40)29(31(42)20-6-3-17(37)13-27(20)41)24(11-15)30-25(39)9-8-22(32(30)43)35-34(45)33(44)21-7-4-18(38)14-28(21)46-35/h2-9,11-14,23-24,29,34-41,43,45H,10H2,1H3/t23-,24-,29-,34+,35-/m1/s1 |
Clé InChI |
XFBBWTUEALDZHM-IZJPYPARSA-N |
SMILES isomérique |
CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)[C@@H]5[C@H](C(=O)C6=C(O5)C=C(C=C6)O)O)O |
SMILES canonique |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5C(C(=O)C6=C(O5)C=C(C=C6)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![WURCS=2.0/2,2,1/[hxh][a2122h-1a_1-5]/1-2/a3-b1](/img/structure/B1250887.png)
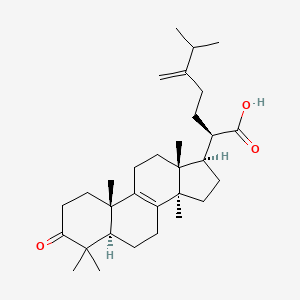
![2-(Benzo[b]thiophen-2-yl)pyridine](/img/structure/B1250890.png)
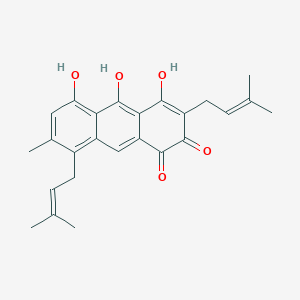
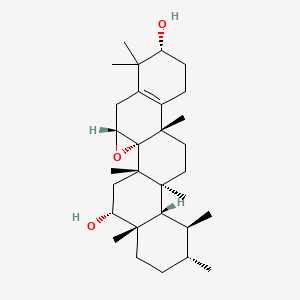
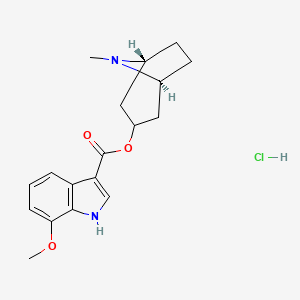
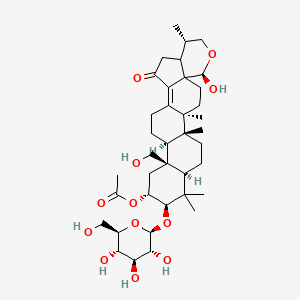
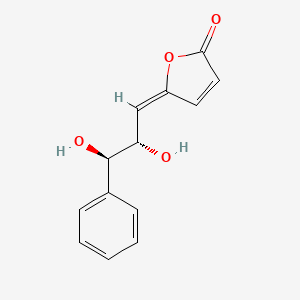

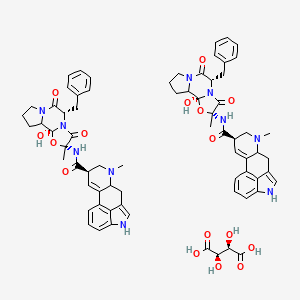
![3-[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-yl]-1,1-diethylurea](/img/structure/B1250903.png)


